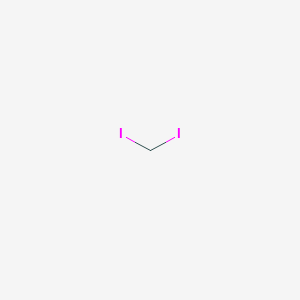

Diiodomethane

Descripción general

Descripción

Diiodomethane (CH₂I₂) is a halogenated organic compound characterized by two iodine atoms bonded to a central methane group. It is a dense, non-polar liquid with a high molecular weight (267.84 g/mol) and a boiling point of 68–70°C at 12 mm Hg . Its molecular symmetry and lack of heteroatoms enable interactions dominated by dispersive forces (van der Waals interactions), making it a key reagent in surface energy analysis . This compound is widely used in materials science, synthesis chemistry, and surface wettability studies due to its unique physicochemical properties. For example, its high dispersive surface energy component (γ<sup>d</sup> ≈ 50.88 mN/m at 20°C) allows it to wet non-polar surfaces effectively, as demonstrated in contact angle measurements .

Métodos De Preparación

La síntesis del clorhidrato de EHNA implica la reacción de eritro-9-(2-hidroxi-3-nonil)adenina con ácido clorhídrico . Las condiciones de reacción normalmente incluyen una temperatura y un pH controlados para asegurar la formación de la sal de clorhidrato . Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción similares, con pasos de purificación adicionales para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Simmons–Smith Cyclopropanation

Diiodomethane is widely used to generate methylene carbene equivalents for cyclopropane synthesis. In the presence of a zinc-copper couple, CH₂I₂ forms iodomethylzinc iodide (ICH₂ZnI), which reacts with alkenes in a stereospecific manner .

Mechanism:

-

Insertion : Zn-Cu inserts into the C–I bond of CH₂I₂, forming ICH₂ZnI.

-

Concerted Addition : The carbene-like intermediate adds to the alkene π-bond, forming a cyclopropane ring .

Example Reaction:

| Parameter | Details |

|---|---|

| Catalyst | Zinc-copper couple |

| Solvent | Ethers (e.g., THF) |

| Stereochemistry | Retention of alkene geometry |

This reaction is critical in natural product synthesis due to its mild conditions and high stereochemical fidelity .

Photodissociation and Radical Formation

Ultraviolet (310 nm) or visible light induces homolytic cleavage of C–I bonds, generating iodine radicals and methylene intermediates. Femtosecond X-ray scattering studies reveal:

-

Secondary Processes : CH₂I- further dissociates to CH₂- + I- , followed by recombination or solvent cage confinement (85% of radicals remain trapped) .

Atmospheric Implications :

In the presence of ozone, iodine radicals drive catalytic ozone depletion:

IO- radicals contribute to aerosol formation via reactions with HO₂ or NO₂ .

N-Aryliminium Ion Generation

CH₂I₂ mediates the formation of N-aryliminium ions from N,N-dimethylanilines, enabling [4+2] cycloadditions with olefins :

Mechanism:

-

Alkylation : CH₂I₂ reacts with aniline to form an iodomethylammonium salt.

-

Elimination : Loss of methyl iodide yields N-aryliminium ions.

-

Cycloaddition : Trapping with olefins produces tetrahydroquinolines .

| Condition | Value |

|---|---|

| Yield | Up to 92% |

| Catalyst | None required |

| Solvent | Dichloroethane |

This method avoids strong oxidants or transition metals, making it suitable for sensitive substrates .

Finkelstein Reaction

CH₂I₂ is synthesized via halogen exchange from dichloromethane using NaI in acetone :

Key Data:

Thermal and Light-Induced Decomposition

CH₂I₂ decomposes under heat or light, releasing iodine:

Stability Data:

| Parameter | Value |

|---|---|

| Decomposition Temp | >67°C (boiling point) |

| Quantum Yield (300 nm) | 0.45 ± 0.05 |

Stabilizers like copper shavings are often added to suppress iodine liberation .

Atmospheric Photolysis

In the marine boundary layer, CH₂I₂ photolysis contributes to iodine oxide (IO) formation, influencing aerosol nucleation :

Environmental Impact :

Coordination Chemistry

CH₂I₂ acts as a methylene donor in organometallic synthesis. For example, it reacts with Na₂Fe₂(CO)₈ to form Fe₂(CH₂)(CO)₈ :

Aplicaciones Científicas De Investigación

El clorhidrato de EHNA tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Mecanismo De Acción

El clorhidrato de EHNA ejerce sus efectos al inhibir la fosfodiesterasa 2 de nucleótidos cíclicos y la adenosina desaminasa . Esta inhibición conduce a un aumento en los niveles de GMP cíclico y adenosina, que modulan diversas vías bioquímicas . El compuesto también suprime la diferenciación espontánea de las células madre embrionarias humanas y previene la diferenciación neuronal dirigida .

Comparación Con Compuestos Similares

Physical and Chemical Properties

Dihalomethanes :

Diiodomethane differs from lighter dihalomethanes (e.g., dichloromethane (CH₂Cl₂) and dibromomethane (CH₂Br₂)) in its higher density, boiling point, and polarizability due to iodine's large atomic radius. For instance, CH₂Cl₂ has a lower boiling point (39.6°C) and weaker dispersive interactions compared to CH₂I₂ .Iodomethane (CH₃I) :

CH₂I₂ exhibits distinct charge distribution and reactivity under X-ray free-electron laser pulses. Unlike CH₃I, which has a single iodine atom, CH₂I₂ undergoes asymmetric Coulomb explosion due to two iodine sites, releasing kinetic energy into atomic fragments .

Surface Energy and Wettability

- Non-Polar Liquids: this compound’s dispersive surface energy component (γ<sup>d</sup> ≈ 50.88 mN/m) is higher than that of water (γ<sup>d</sup> ≈ 21.8 mN/m), enabling stronger interactions with hydrophobic surfaces like recycled cellulose (contact angle: 40–48.5°) . By comparison, decalin (a non-polar hydrocarbon) has lower γ<sup>d</sup> (~25 mN/m), resulting in weaker dispersive adhesion .

- This property makes it ideal for isolating dispersive contributions in Fowkes surface energy calculations when paired with polar liquids .

Hydrolytic and Environmental Stability

- This compound’s hydrolytic stability in dental matrices and composite coatings is comparable to other halogenated solvents, though its decomposition above 40°C necessitates careful handling . In contrast, dichloromethane is more resistant to thermal degradation but poses greater environmental toxicity risks.

Key Research Findings

Actividad Biológica

Diiodomethane, also known as methylene iodide (CH₂I₂), is a halogenated organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in various fields.

This compound is a colorless liquid with a sweet odor, primarily used as a solvent and in organic synthesis. Its molecular structure consists of two iodine atoms bonded to a methylene group, which contributes to its reactivity and biological effects.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Toxicity : this compound has been shown to possess cytotoxic properties against several cell lines. Its toxicity is attributed to its ability to form reactive intermediates that can damage cellular components.

- Mutagenicity : Studies have indicated that this compound can induce mutations in bacterial strains such as Salmonella TA100. The correlation between its chemical reactivity and mutagenic potential suggests that it may act as a genotoxic agent in certain conditions .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness varies depending on the concentration and the type of microorganism tested .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : this compound readily undergoes nucleophilic substitution reactions due to the presence of iodine atoms, which can be displaced by nucleophiles such as thiols or amines. This reactivity is crucial for its mutagenic effects .

- Formation of Reactive Oxygen Species (ROS) : The compound can generate ROS under physiological conditions, leading to oxidative stress and subsequent cellular damage.

- Interaction with Cellular Targets : this compound may interact with various cellular targets, including proteins and nucleic acids, disrupting normal cellular functions.

Case Study 1: Mutagenicity Testing

A study evaluated the mutagenic effects of this compound using the Ames test. The results demonstrated that this compound induced mutations in Salmonella TA100 at certain concentrations, highlighting its potential as a genotoxic agent. The mutagenic effectiveness was correlated with its chemical reactivity towards strong nucleophiles .

| Concentration (µg/plate) | Mutagenicity (Revertants) |

|---|---|

| 0 | 15 |

| 10 | 45 |

| 50 | 120 |

| 100 | 250 |

Case Study 2: Antimicrobial Activity

In another study, this compound was tested for its antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that this compound has varying degrees of effectiveness against different microorganisms, suggesting potential applications in antimicrobial formulations.

Q & A

Basic Research Questions

Q. How can time-resolved X-ray scattering be applied to study the photodissociation dynamics of diiodomethane in solution?

- Answer: Femtosecond time-resolved wide-angle X-ray scattering (fs-TR-WAXS) is used to capture structural changes during photodissociation. The method resolves transient intermediates, such as radical pairs (CH₂I· and I·), and tracks solvent cage effects by analyzing scattering patterns over sub-picosecond timescales. Key parameters include solvent-solute collision dynamics and rotational/translational energy dissipation .

Q. What experimental techniques are suitable for measuring the surface free energy (SFE) of materials using this compound?

- Answer: Contact angle (CA) measurements with this compound (as a non-polar probe liquid) are combined with the Owens-Wendt equation to calculate SFE. Computational methods like 3D reference interaction site model (3D-RISM) with density functional theory (DFT) model solvent density distributions and interfacial interactions, particularly for fluorinated polymers .

Q. How does this compound’s dielectric constant influence its use in studying interfacial electrification?

- Answer: The low dielectric constant (εr = 5.38) suppresses charge separation at interfaces due to high electrostatic energy barriers. This property makes it ideal for isolating solvent effects in electrification studies, as seen in experiments with polypropylene and salt-doped this compound droplets .

Advanced Research Questions

Q. How can photoelectron-photoion coincidence (PEPICO) spectroscopy resolve discrepancies in this compound’s fragmentation channels?

- Answer: PEPICO experiments measure appearance energies (AEs) of ionic fragments (e.g., I₂⁺· and CH₂⁺·) and correlate them with electronic states of the radical cation [CH₂I₂]⁺·. Discrepancies between experimental and theoretical AEs for CH₂⁺·/I₂ channels are resolved via time-dependent DFT (TD-DFT), which reveals contributions from excited-state dissociation pathways involving two iodine atoms .

Q. What mechanisms explain the solvent-cage confinement of primary radical pairs during this compound photodissociation?

- Answer: Solvent cages restrict ~85% of CH₂I·/I· pairs to recombine within the cage, forming photoisomers (e.g., CH₂I–I). Ultrafast X-ray scattering data show that solvent collisions dissipate kinetic energy, favoring recombination over radical escape. Molecular dynamics simulations quantify cage lifetimes and isomerization efficiency .

Q. How do polymer surface roughness and chemical composition cooperatively influence this compound wettability?

- Answer: Surface roughness amplifies hydrophobicity by trapping air pockets, while chemical composition (e.g., fluorinated groups) reduces polar interactions. 3D-RISM-DFT simulations reveal that PTFE’s crystalline structure lowers this compound’s interfacial free energy, matching experimental contact angles (~56.6°–75.4°) .

Q. What role does trajectory surface hopping (TSH) play in interpreting UV-pump/VUV-probe photoelectron spectra of this compound?

- Answer: TSH simulations map multi-dimensional excited-state dynamics, showing internal conversion between electronic states in CH₂I₂ versus direct dissociation in CH₂BrI. Photoelectron spectra correlate with wavepacket trajectories, distinguishing C–I bond cleavage from isomerization pathways .

Q. How can this compound contact angles resolve ambiguities in surface energy (SE) calculations for heterogeneous materials?

- Answer: this compound’s non-polar nature isolates dispersive SE components (γ<sup>D</sup>), avoiding polar/hydrogen-bonding contributions. For materials like hydrogels or mortars, combining this compound with polar liquids (e.g., water) via harmonic/geometric mean equations refines SE partitioning (γ = γ<sup>D</sup> + γ<sup>P</sup>) .

Q. Contradiction Analysis

Q. Why do experimental and theoretical appearance energies (AEs) for CH₂⁺·/I₂ fragmentation in this compound differ?

- Answer: The AE discrepancy arises from competing pathways: the adiabatic CH₂⁺·/I₂ channel (aligned with theory) and a higher-energy CH₂⁺·/2I channel involving excited-state dissociation. TD-DFT confirms the latter requires multi-configurational electronic states, not captured in static AE calculations .

Q. How do solvent cage effects reconcile gas-phase and solution-phase isomerization outcomes in this compound?

- Answer: Gas-phase dissociation lacks solvent confinement, favoring direct recombination to the parent molecule. In solution, cage effects stabilize isomerization (CH₂I–I) by prolonging radical pair interactions. Femtosecond X-ray data show solvent collisions mediate energy redistribution, enabling isomer formation .

Q. Methodological Best Practices

- For photodissociation studies: Use fs-TR-WAXS with synchronized UV-pump/X-ray-probe setups (e.g., X-ray free-electron lasers) for sub-100 fs resolution .

- For surface energy analysis: Validate contact angles with ≥30 measurements per sample to account for heterogeneity .

- For computational modeling: Combine 3D-RISM-DFT for solvent structure and TSH for non-adiabatic dynamics to capture multi-scale phenomena .

Propiedades

IUPAC Name |

diiodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2I2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZFYRREKKOMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058784 | |

| Record name | Methylene iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.835 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly refractive liquid; Darkens on contact with light, air, and moisture; mp = 6 deg C; [Merck Index] Yellow liquid; [Hawley] Pale light yellow liquid; mp 5-6 deg C; [MSDSonline] | |

| Record name | Methylene iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.2 [mmHg] | |

| Record name | Methylene iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

75-11-6, 86128-37-2 | |

| Record name | Diiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIIODOMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 86128-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J731705OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.